C-176 (C-176) is a small molecule identified as a potent and selective inhibitor of Stimulator of Interferon Genes (STING) [, , , , , , , , , , , ]. STING is a crucial protein in the innate immune system that plays a vital role in detecting and responding to the presence of cytosolic DNA, often arising from pathogens or damaged cells [, ]. Upon activation, STING triggers a cascade of signaling events that ultimately lead to the production of type I interferons and other pro-inflammatory cytokines [, ]. These molecules are essential for mounting an effective immune response against infections and cellular damage.
C-176 has emerged as a valuable research tool for investigating the role of STING in various biological processes and disease models. Its ability to specifically inhibit STING activity allows scientists to study the downstream effects of STING activation and its contribution to various pathological conditions [, , ].
Mechanism of Action
C-176 acts as a direct inhibitor of STING [, , ]. It is believed to block the activation of STING by interfering with its ability to bind to cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a second messenger molecule that triggers STING activation []. By preventing STING from interacting with cGAMP, C-176 effectively suppresses the downstream signaling events leading to interferon production and the inflammatory response.
Applications
Cancer Research
Tumorigenesis: C-176 has been shown to restrain tumorigenesis of breast tumors by interfering with the activation of PD-L1, a protein that suppresses the anti-tumor immune response [].
Radiotherapy enhancement: C-176 was found to enhance the antitumor efficacy of radiotherapy in hepatocellular carcinoma by increasing radiation-induced DNA damage and improving the tumor immune microenvironment [].
Carbon ion irradiation: C-176 studies revealed that carbon ion irradiation exerts antitumor activity by inducing cGAS-STING activation and immune response in prostate cancer-bearing mice [].
Inflammatory Diseases
Atherosclerosis: Research indicates that STING plays a critical role in the development of atherosclerosis. C-176 has been shown to attenuate atherogenesis in apolipoprotein E-deficient mice, suggesting its potential as a therapeutic target for atherosclerosis [, ].
Non-alcoholic steatohepatitis (NASH): Licorice extract, which inhibits the cGAS-STING pathway, has been investigated for its protective effects against NASH. Combining licorice extract with C-176 showed similar therapeutic benefits as individual treatments [].
Apical periodontitis: Studies have shown that C-176 can alleviate bone resorption in apical periodontitis by modulating the local immune response, suggesting its potential for immunotherapy in this condition [].
Traumatic brain injury: C-176 has been found to reduce neuroinflammation-mediated damage following traumatic brain injury in mice, highlighting its potential as a therapeutic agent for trauma-induced inflammation and neuroprotection [].
Neuropathic Pain
Spared nerve injury: Research suggests that C-176 can attenuate spared nerve injury-induced neuropathic pain by blocking the STING/NF-κB/IL-6 mediated inflammation in microglia [].
Cancer-induced bone pain: Studies using C-176 have shown it can effectively relieve cancer-induced bone pain and pain-related anxiety by promoting the polarization of M2 microglia and inhibiting M1 microglia in the medial prefrontal cortex [].
Inflammation-induced pain: C-176 has been found to reduce inflammation-induced pain by blocking the cGAS-STING pathway in microglia, suggesting a potential therapeutic strategy for inflammatory pain management [].
Ischemic Stroke
Microglial polarization: Studies demonstrate that C-176 can improve neurological outcomes after ischemic stroke by modulating microglial polarization. It has been shown to reduce ischemia/reperfusion-induced brain infarction, edema, neuronal injury, and improve neurological performance and cognitive function [].
Epstein-Barr Virus (EBV)
Lymphomagenesis: C-176 has been shown to suppress EBV-induced B cell transformation and lymphomagenesis, suggesting its potential as a therapeutic agent for EBV-associated lymphoproliferative disease [].
Related Compounds
C-176 is a small molecule inhibitor of Stimulator of Interferon Genes (STING) [, , , , , , , , , , ], a protein involved in the innate immune response.
2'3'-cyclic GMP-AMP (2'3'-cGAMP)
Compound Description: 2'3'-cGAMP is a cyclic dinucleotide that acts as a direct agonist of STING []. It is produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, leading to the activation of the STING pathway and subsequent induction of type I interferons [, ].
Relevance: 2'3'-cGAMP directly activates STING, while C-176 inhibits STING activity. They have opposing effects on the STING pathway. 2'3'-cGAMP is a valuable tool for studying the STING pathway and serves as a positive control in experiments investigating STING inhibitors like C-176 [, ].
Relevance: While initially considered a potential anti-tumor agent due to its ability to induce type I interferon production in mice, DMXAA's lack of activity on human STING makes it an unsuitable model for clinical translation. In contrast, C-176 specifically targets STING and exhibits activity in both murine and human systems, making it a more promising candidate for therapeutic development [].
Lipopolysaccharide (LPS)
Compound Description: LPS is a component of the outer membrane of Gram-negative bacteria and acts as a potent immunostimulant [, , , , ]. It activates Toll-like receptor 4 (TLR4) on immune cells like macrophages, leading to the production of pro-inflammatory cytokines and chemokines [, , , , ].
Relevance: LPS is often used to induce inflammation in experimental models to study the role of the innate immune response. While not directly interacting with STING, LPS-induced inflammation can be modulated by C-176 via its inhibitory effects on STING, highlighting the interplay between STING and other inflammatory pathways [, , , , ].
Receptor activator of nuclear factor kappa-Β ligand (RANKL)
Compound Description: RANKL is a cytokine that plays a crucial role in osteoclast differentiation and bone resorption [, ]. It binds to its receptor RANK on osteoclast precursors, promoting their differentiation into mature osteoclasts [, ].
Relevance: In the context of apical periodontitis, STING activation was found to increase RANKL expression and promote bone resorption []. Treatment with C-176 reduced RANKL expression and alleviated bone loss, suggesting that STING inhibition could be a potential therapeutic strategy for managing inflammatory bone diseases [, ].
Sclerostin (SOST)
Compound Description: Sclerostin is a protein primarily secreted by osteocytes that acts as a negative regulator of bone formation []. It inhibits the Wnt signaling pathway, which is essential for osteoblast differentiation and bone formation [].
Relevance: Radiation-induced bone microenvironment disruption was associated with elevated STING expression and increased sclerostin levels []. Administration of C-176 mitigated the increase in sclerostin, indicating that STING inhibition might help preserve bone health in the context of radiotherapy by modulating sclerostin production [].
Tumor necrosis factor alpha (TNF-α)
Compound Description: TNF-α is a pro-inflammatory cytokine that plays a critical role in the inflammatory response [, , ]. It is produced by various immune cells, including macrophages, in response to injury or infection and contributes to the pathogenesis of inflammatory diseases [, , ].
Relevance: STING activation, either by cGAMP or mtDNA, was shown to increase TNF-α expression in macrophages [, ]. Treatment with C-176 attenuated the STING-mediated increase in TNF-α levels, highlighting the potential of STING inhibition in managing inflammatory conditions characterized by elevated TNF-α production [, , ].
Interferon beta (IFN-β)
Compound Description: IFN-β is a type I interferon that exhibits antiviral and immunomodulatory activities [, ]. It is produced by various cell types in response to viral infection or immune stimulation and contributes to the host defense against viral infections [, ].
Relevance: Activation of the STING pathway leads to the induction of type I interferons, including IFN-β [, ]. C-176, by inhibiting STING, can suppress IFN-β production, which might be relevant in therapeutic settings where excessive interferon signaling is detrimental, such as in some autoimmune diseases [, ].
Interferon gamma (IFN-γ)
Compound Description: IFN-γ is a cytokine with potent immunomodulatory effects, primarily produced by activated T cells and natural killer (NK) cells []. It plays a crucial role in both innate and adaptive immunity, enhancing the cytotoxic activity of immune cells and promoting the expression of pro-inflammatory mediators [].
Relevance: Carbon ion irradiation (CIR) was found to enhance the antitumor efficacy by increasing the infiltration of CD8+ T cells and their production of IFN-γ in the tumor microenvironment []. While C-176 inhibits STING, the study showed that blocking STING with C-176 impaired the antitumor effects of CIR, suggesting a complex interplay between STING activation and the adaptive immune response mediated by IFN-γ producing CD8+ T cells [].
Mitochondrial DNA (mtDNA)
Compound Description: mtDNA is a circular DNA molecule located within mitochondria, organelles responsible for cellular energy production [, , ]. Under stress conditions, such as ischemia-reperfusion injury, mtDNA can be released into the cytoplasm, where it acts as a danger signal and activates the cGAS-STING pathway [, , ].
Relevance: The release of mtDNA into the cytoplasm, triggered by various stimuli like ischemic stroke, can activate STING, leading to downstream inflammatory responses [, , ]. C-176, by inhibiting STING, can prevent the activation of this pathway by mtDNA, thus reducing inflammation and mitigating tissue damage in these contexts [, , ].
Formononetin
Compound Description: Formononetin is a naturally occurring isoflavone found in plants like red clover and Astragalus membranaceus []. It has shown anti-cancer effects in various cancer models, including breast cancer [].
Relevance: While not directly interacting with STING, formononetin was found to suppress breast tumor growth by inhibiting the STING-NF-κB pathway and interfering with the expression of programmed death-ligand 1 (PD-L1) []. The study showed that combining formononetin with the STING inhibitor C-176 further enhanced the anti-tumor effects, suggesting a potential synergistic effect between these compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BIM-46050 is a potent and specific inhibitor of human farnesyltransferase. BIM-46050 is free acidic form of BIM-46068. The IC50 values for in vitro inhibition of human brain FTase indicate that BIM-46050 and the ester form BIM-46068 are potent inhibitors of farnesyltransferase. Their potencies are in the nanomolar range and compare favorably with the compounds B581, FTI-277 and L745,631. B581 is an analog of the tetrapeptide Cys-Val-Phe-Met obtained by replacement of the amino-terminal amide bonds inhibiting processing of farnesylated proteins specifically. FTI-277 is a methyl ester of FTI-276, reported as a preferential inhibitor of FTase over GGTase I (100-fold). L745,631 is a 2-substituted piperazine reported to be a highly selective inhibitor of FTase over GGTase (2,000-fold). The selectivity of BIM-46050 and BIM-46068 for FTase over GGTase is very similar for both compounds (3,000-fold).
BIM-46068 is a potent and specific inhibitor of human farnesyltransferase. In regard to a panel of cell lines, using the Compare analysis to determine the Pearson coefficient correlation, the anti-proliferative spectrum of BIM-46068 has been shown to be distinct from the profile of typical chemotherapeutic agents.
BIM-46187 is a pan G protein inhibitor. It specifically silences Gαq proteins by "freezing" Gαq in its empty pocket conformation, a conformational intermediate along the Gα activation pathway.
17-phenyl-trinor-prostaglandin F2alpha is a member of the class of prostaglandins Falpha that is latanoprost free acid with a double bond at position 13. It has a role as a metabolite. It is functionally related to a latanoprost free acid. Bimatoprost Acid is a natural product found in Trypanosoma brucei with data available.
Bimatoprost is a monocarboxylic acid amide. It has a role as an antiglaucoma drug and an antihypertensive agent. Bimatoprost, also known as Latisse or Lumigan, belongs to a group of drugs called prostamides, which are synthetic structural analogs of prostaglandin. Bimatoprost, marketed by Allergan, is administered in both the ophthalmic solution and implant form. It has the ability to reduce ocular hypotension, proving effective in conditions such as ocular hypertension and glaucoma. Bimatoprost is also used to treat eyelash hypotrichosis, or sparse eyelash growth. It was initially approved by the FDA in 2001 for ocular hypertension and later approved for hypothrichosis in 2008, as eyelash growth became a desirable adverse effect for patients using this drug. Bimatoprost is a Prostaglandin Analog. Bimatoprost is a synthetic prostamide and structural prostaglandin analogue with ocular hypotensive activity. Bimatoprost mimics the effects of the endogenous prostamides and reduces intraocular pressure by increasing outflow of aqueous humor through both the pressure-sensitive outflow pathway (the trabecular meshwork), and the pressure-insensitive outflow pathway (the uveoscleral routes). It is not clear whether bimatoprost lowers intraocular pressure by stimulating F-Prostanoid receptors or by acting on specific prostamide receptors. A cloprostenol-derived amide that is used as an ANTIHYPERTENSIVE AGENT in the treatment of OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
15(R)-17-phenyl trinor Prostaglandin F2α isopropyl ester (15(R)-17-phenyl trinor PGF2α isopropyl ester) is the latanoprost-related isomer containing both a double bond at 13,14 and an inverted (β) hydroxyl group at C-15. Similar to 15(S)-latanoprost, 15(R)-17-phenyl trinor PGF2α isopropyl ester is a potential impurity in most commercial preparations of the latanoprost bulk drug product. The IC50 values for the free acid forms of 15(S)-17-phenyl trinor PGF2α and 15(R)-17-phenyl trinor PGF2α were determined to be 0.71 nM and 30 nM, respectively, in a FP receptor binding assay using the cat iris sphincter muscle. A 3 µg dose of 15(R)-17-phenyl trinor PGF2α caused a 1.9 mmHg reduction of IOP in normotensive cynomolgus monkeys. Bimatoprost isopropyl ester is an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug, sold under the Allergan trade name Bimatoprost.
BILR-355 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. BILR 355 exhibited a nonlinear pharmacokinetic profile and low exposure after oral administration to humans